rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis
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Overview
Description
rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a thieno[3,4-c]pyrrol ring system and a carbamate functional group. Its stereochemistry is defined by the (3aR,6aS) configuration, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrrol ring system, followed by the introduction of the carbamate group. Common reagents used in these reactions include tert-butyl isocyanate and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C12H22N2O4S |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl N-[(2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl)methyl]carbamate |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-7-12-6-13-4-9(12)5-19(16,17)8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
POCMPGAXDAQJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CNCC1CS(=O)(=O)C2 |
Origin of Product |
United States |
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